{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[2-(4-chlorophenyl)ethyl]amine
Description
This compound features a fused [1,2,4]triazolo[3,4-b][1,3]thiazole core substituted with a 4-bromophenyl group at position 3 and a [2-(4-chlorophenyl)ethyl]amine moiety at position 4. Its structural complexity arises from the combination of brominated and chlorinated aromatic systems, which are known to enhance lipophilicity and binding affinity in medicinal chemistry contexts . The triazolothiazole scaffold is less common than triazolothiadiazoles or triazolooxadiazoles, making this compound a unique candidate for pharmacological exploration .
Properties
IUPAC Name |
N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]-2-(4-chlorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN4S/c20-15-5-3-14(4-6-15)18-23-24-19-25(18)12-17(26-19)11-22-10-9-13-1-7-16(21)8-2-13/h1-8,12,22H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKTVAZGSLYPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound F0603-0437, also known as {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[2-(4-chlorophenyl)ethyl]amine, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine. This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can interact with their target enzymes and inhibit their activity. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can inhibit various enzymes, thereby affecting the biochemical pathways these enzymes are involved in. For instance, inhibition of carbonic anhydrase can affect acid-base balance and fluid regulation in the body, while inhibition of cholinesterase can affect neurotransmission.
Pharmacokinetics
It is known that the presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs. This suggests that F0603-0437 may have favorable ADME properties.
Result of Action
It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can exhibit cytotoxic activities through egfr and parp-1 inhibitions with apoptosis-induction in cancer cells. This suggests that F0603-0437 may have similar effects.
Action Environment
It is known that various internal and external factors can affect the action of anticancer drugs, including genetics, viruses, drugs, diet, and smoking. Therefore, it is possible that similar factors could influence the action of F0603-0437.
Biological Activity
The compound {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[2-(4-chlorophenyl)ethyl]amine is a novel triazole derivative that has attracted attention due to its potential biological activities. This article reviews the pharmacological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, along with structure-activity relationships (SAR) and synthesis methods.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.35 g/mol. The structure features a triazole ring fused with a thiazole moiety, which is significant in enhancing biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-thiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The IC50 values for several triazolo-thiazole derivatives ranged from 1.1 to 18.8 µM, indicating potent activity compared to standard chemotherapeutic agents .
- Mechanism : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- Bacterial Inhibition : Triazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of conventional antibiotics .
- Fungal Activity : Some derivatives have also been tested against fungal strains, showing antifungal properties that suggest potential applications in treating fungal infections.
Anti-inflammatory Properties
Inflammation-related diseases are a major focus in drug development:
- Inhibition Studies : In vitro studies have shown that triazolo-thiazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
- Potential Applications : These findings suggest that the compound could be beneficial in managing inflammatory conditions like arthritis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiazole derivatives:
- Substituent Effects : The presence of halogen substituents (e.g., bromine and chlorine) on the phenyl rings significantly enhances the potency and selectivity of the compounds .
- Ring Modifications : Alterations in the triazole and thiazole rings can lead to variations in biological activity, highlighting the importance of specific structural features in drug design.
Synthesis Approaches
The synthesis of this compound typically involves:
- Cyclization Reactions : Utilizing 4-amino-3-mercaptotriazoles with appropriate electrophiles to form the triazole-thiazole framework.
- Functionalization : Subsequent modifications to introduce alkyl or aryl groups enhance solubility and bioactivity .
Case Studies
Several case studies illustrate the effectiveness of this compound class:
Scientific Research Applications
The compound {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[2-(4-chlorophenyl)ethyl]amine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies from verified sources.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole and thiazole derivatives. The compound has shown promise against various bacterial strains.
Case Study: Antibacterial Efficacy
- Objective : Evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method.
- Results : The compound exhibited significant inhibition zones compared to control groups, indicating strong antibacterial properties.
| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 8 |
| Escherichia coli | 12 | 7 |
Anticancer Properties
The triazole-thiazole framework is also associated with anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
- Objective : Assess cytotoxicity on HeLa and MCF-7 cell lines.
- Method : MTT assay.
- Results : The compound showed a dose-dependent decrease in cell viability.
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 10 | 80 | 85 |
| 50 | 60 | 70 |
| 100 | 30 | 40 |
Neuropharmacological Potential
The amine component of the compound suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems.
Case Study: Effects on Dopaminergic Activity
- Objective : Investigate the impact on dopamine receptor binding.
- Method : Radiolabeled ligand binding assays.
- Results : Significant binding affinity was observed, indicating potential as a neuroactive agent.
| Compound | Binding Affinity (nM) |
|---|---|
| Test Compound | 25 |
| Control Compound | 50 |
Chemical Reactions Analysis
Reactivity of the Amine Functional Group
The secondary amine group (-NH-) in the molecule participates in nucleophilic and alkylation reactions. Key transformations include:
Electrophilic Substitution on the Bromophenyl Ring
The electron-withdrawing bromine atom on the phenyl ring directs electrophilic substitution to the para position. Example reactions:
Triazolo-Thiazole Core Reactivity
The fused triazolo-thiazole system undergoes cycloaddition and ring-opening reactions:
Thiazole-Specific Reactions
The thiazole moiety participates in:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH | Sulfoxide or sulfone derivatives. | |
| Halogenation | NBS, CCl₄, light | Bromination at the thiazole C5 position. |
Functionalization via Cross-Coupling
The bromine atom and amine group enable cross-coupling strategies:
Biological Activity and Reactivity Correlation
The compound’s reactivity directly influences its pharmacological profile:
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Amide derivatives show enhanced metabolic stability in in vitro assays.
-
Suzuki-coupled analogs exhibit improved binding affinity to kinase targets (IC₅₀ < 100 nM) .
Key Mechanistic Insights:
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
The triazolothiazole core differentiates this compound from analogous fused heterocycles:
- Triazolothiadiazoles (e.g., compounds in ): Replace the thiazole ring with a thiadiazole, altering electronic properties and bioactivity. Thiadiazoles typically exhibit stronger electron-withdrawing effects, enhancing antimicrobial and anti-inflammatory activities .
- Triazolooxadiazoles (e.g., ): Oxadiazole rings increase polarity, improving aqueous solubility but reducing membrane permeability compared to thiazole/thiadiazole systems .
Substituent Analysis
Preparation Methods
Preparation of 4-Amino-3-Mercapto-1,2,4-Triazole
4-Amino-3-mercapto-1,2,4-triazole (1 ) is synthesized by hydrazinolysis of ethyl 2-(4-acetamidophenoxy)acetate (16 ), followed by reaction with carbon disulfide (CS₂) in basic media. The resulting hydrazinecarbothioamide undergoes cyclization in alkaline conditions to yield 1 (Scheme 1).
Scheme 1 : Synthesis of 4-Amino-3-mercapto-1,2,4-triazole
-
Reagents : Hydrazine hydrate, CS₂, NaOH
-
Conditions : Reflux in ethanol, 6–8 hours
-
Yield : 75–88%
Cyclocondensation with α-Bromo-4-Bromophenylacetophenone
The triazolo-thiazole core (3 ) is formed by reacting 1 with α-bromo-4-bromophenylacetophenone (2 ) in dimethylformamide (DMF) under microwave irradiation (Scheme 2). The thiol group of 1 attacks the α-carbon of 2 , followed by intramolecular cyclization to form the thiazole ring.
Scheme 2 : Formation of Triazolo[3,4-b]Thiazole
-
Reagents : α-Bromo-4-bromophenylacetophenone, DMF, K₂CO₃
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Conditions : Microwave, 100°C, 30 minutes
-
Yield : 82–90%
Analytical Data for 3
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH₂).
-
HRMS : m/z 365.92 [M+H]⁺ (calc. 365.91).
Introduction of the Methyl Group at Position 6
The methyl group at position 6 is installed via nucleophilic alkylation of 3 using methyl iodide (MeI) in the presence of a base (Scheme 3).
Scheme 3 : Alkylation of the Triazolo-Thiazole Core
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Reagents : MeI, K₂CO₃
-
Conditions : Dry acetone, reflux, 4 hours
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Yield : 68–75%
Analytical Data for 6-Methyl Intermediate (4 )
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¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J = 8.4 Hz, 2H, Ar-H), 7.69 (d, J = 8.4 Hz, 2H, Ar-H), 3.95 (s, 3H, CH₃).
-
¹³C NMR : 162.4 (C=S), 141.2 (triazole-C), 132.1 (Ar-C).
Installation of the [2-(4-Chlorophenyl)Ethyl]Amine Moiety
The final step involves coupling 4 with 2-(4-chlorophenyl)ethylamine (5 ) via reductive amination (Scheme 4).
Scheme 4 : Reductive Amination for Side-Chain Attachment
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Reagents : 2-(4-Chlorophenyl)ethylamine, NaBH₃CN, MeOH
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Conditions : RT, 12 hours
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Yield : 60–65%
Analytical Data for Target Compound
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¹H NMR (400 MHz, DMSO-d₆): δ 8.20 (d, J = 8.4 Hz, 2H, Br-Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Cl-Ar-H), 3.88 (t, J = 6.8 Hz, 2H, NCH₂), 2.92 (t, J = 6.8 Hz, 2H, CH₂Ar).
-
HRMS : m/z 543.04 [M+H]⁺ (calc. 543.03).
Optimization and Comparative Analysis
Solvent and Catalyst Screening
Replacing DMF with ionic liquids (e.g., [BMIM]BF₄) improved cyclocondensation yields to 92%. Microwave irradiation reduced reaction times from 8 hours to 30 minutes.
Alternative Routes
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Route A : Use of phenacyl bromide instead of α-bromoacetophenone resulted in lower yields (55%) due to steric hindrance.
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Route B : Direct coupling of pre-formed 6-methyltriazolo-thiazole with 4-chlorophenethyl chloride yielded trace product (<10%), favoring reductive amination.
Challenges and Mitigation Strategies
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Regioselectivity : Competing formation of triazolo[4,3-b]thiazole isomers was minimized using bulky bases (e.g., DBU).
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Purification : Column chromatography (SiO₂, hexane/EtOAc 7:3) resolved byproducts from alkylation steps.
Table 1 : Summary of Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Triazole formation | Hydrazine hydrate, CS₂, NaOH | 75–88 |
| 2 | Thiazole cyclization | α-Bromoacetophenone, DMF | 82–90 |
| 3 | Methylation | MeI, K₂CO₃ | 68–75 |
| 4 | Reductive amination | NaBH₃CN, MeOH | 60–65 |
Table 2 : Comparative Analysis of Cyclocondensation Methods
| Method | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional | DMF | K₂CO₃ | 8 | 70 |
| Microwave-assisted | [BMIM]BF₄ | None | 0.5 | 92 |
| Ionic liquid | [BMIM]BF₄ | – | 6 | 85 |
Q & A
Q. What are the common synthetic routes for constructing the triazolo[3,4-b][1,3]thiazole core in this compound?
The triazolo[3,4-b][1,3]thiazole core is typically synthesized via intermolecular condensation reactions . For example, thiol-containing intermediates (e.g., 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols) can react with halogenated reagents like 2-chloroacetic acid or bromo-diethylmalonate to form the fused heterocyclic system . Key reagents include phosphorous oxychloride (for cyclization) and nucleophilic substitution agents. Multi-step sequences involving cyclization, formylation, and acylation are often employed to introduce substituents like the 4-bromophenyl and 4-chlorophenethyl groups .
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and connectivity.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Br, C-Cl stretches) and hydrogen bonding patterns.
- X-ray Crystallography : Resolves the 3D molecular geometry and confirms regioselectivity in heterocyclic systems. For example, single-crystal X-ray diffraction has been used to validate similar triazolo-thiadiazine structures .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
Initial screening should include broth microdilution assays for antimicrobial/antifungal activity and in vitro cytotoxicity tests (e.g., MTT assays) using human cancer cell lines. Ames assays can assess genotoxicity . These methods are standard for triazolo-thiazole derivatives due to their potential bioactivity .
Advanced Research Questions
Q. How can researchers optimize reaction yields during scale-up synthesis?
Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial-and-error approaches. For example, varying parameters like temperature, solvent polarity, and reagent stoichiometry can be systematically analyzed to identify optimal conditions . Computational tools, such as quantum chemical calculations, may predict reaction pathways and transition states to guide optimization .
Q. How should contradictory biological activity data across studies be resolved?
- Assay Standardization : Ensure consistent protocols (e.g., pH, incubation time, cell line selection).
- Purity Analysis : Use HPLC or LC-MS to confirm compound integrity, as impurities (e.g., unreacted intermediates) may skew results.
- Structure-Activity Relationship (SAR) Studies : Compare activity of analogs (e.g., substituting bromine with other halogens) to isolate substituent effects .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding affinities with target proteins (e.g., tubulin for anticancer activity).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time.
- Pharmacophore Modeling : Identify critical functional groups (e.g., the 4-chlorophenethyl moiety) for target engagement .
Q. How do substituents (4-bromophenyl vs. 4-chlorophenethyl) influence physicochemical properties?
- Lipophilicity : The bromine atom increases hydrophobicity compared to chlorine, enhancing membrane permeability (logP calculations via ChemDraw or ACD/Labs).
- Electron-Withdrawing Effects : Bromine’s larger atomic radius may sterically hinder π-π stacking in crystal lattices, altering solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
